

Technical Monograph: Spectroscopic Characterization of N-Methyldipropylamine (MDPA)

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Compound of Interest

Compound Name:	<i>N-Methyldipropylamine</i>
CAS No.:	3405-42-3
Cat. No.:	B2490111

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Executive Summary & Chemical Identity[1][2][3]

N-Methyldipropylamine (MDPA) is a tertiary aliphatic amine utilized primarily as an intermediate in organic synthesis and as a catalyst in polymerization reactions.[1] Unlike its primary or secondary amine counterparts, MDPA lacks an N-H bond, significantly altering its reactivity profile and spectral fingerprint.[1]

Critical Distinction: Researchers must distinguish MDPA from 3,3'-Diamino-**N-methyldipropylamine** (CAS 105-83-9), a common curing agent often conflated in database searches.[1] This guide focuses exclusively on the mono-methyl, di-propyl tertiary amine structure.[1]

Physicochemical Profile

Property	Value	Source
Molecular Weight	115.22 g/mol	Calculated
Boiling Point	117–118 °C	Sigma-Aldrich [1]
Density	0.734 g/mL (at 25 °C)	Sigma-Aldrich [1]
Refractive Index ()	1.406	NIST [2]
Solubility	Soluble in ethanol, ether, chloroform; slightly soluble in water.[2][3][4]	

Mass Spectrometry (EI-MS) Analysis[4][5][6][7]

The Electron Ionization (EI) mass spectrum of MDPA is governed by the stability of the nitrogen lone pair, which directs fragmentation via

-cleavage.

Spectral Data (70 eV)

- Molecular Ion (): m/z 115 (Weak intensity, <5%)
- Base Peak: m/z 86 (100% Relative Abundance)
- Secondary Peaks: m/z 44, m/z 58

Fragmentation Mechanism (The Nitrogen Rule)

The dominance of the m/z 86 peak is a textbook example of

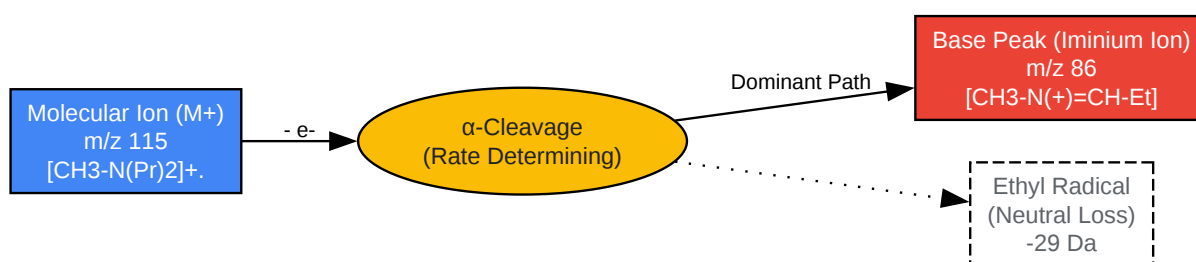
-cleavage in tertiary amines.[1]

- Ionization: Removal of an electron from the nitrogen lone pair yields the radical cation (, m/z 115).[1]

- -Cleavage: The radical cation triggers the homolytic cleavage of the C-C bond adjacent to the α -carbon.^[1]
- Loss of Ethyl Radical: One propyl chain loses an ethyl group (mass 29), stabilizing the charge via the iminium ion structure.^[1]

Calculation:

Fragmentation Pathway Diagram^[2]



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Figure 1: Primary fragmentation pathway of MDPA under Electron Impact (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy^{[8][9][10]}

NMR analysis confirms the symmetry of the two propyl chains and the unique environment of the N-methyl group.^[1]

Experimental Protocol

- Solvent: $CDCl_3$ (Deuterated Chloroform) with 0.03% TMS.^[1]
- Concentration: ~ 10 mg/mL.^[1]
- Reference: TMS set to 0.00 ppm.

1H NMR Data (400 MHz, $CDCl_3$)

The molecule possesses

symmetry, making the two propyl chains chemically equivalent.[1]

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Interpretation
A (N-CH ₃)	2.18 – 2.22	Singlet (s)	3H	-	Methyl on Nitrogen (Deshielded)
B (N-CH ₂)	2.28 – 2.32	Triplet (t)	4H	7.2	-Protons of Propyl chains
C (C-CH ₂)	1.42 – 1.52	Multiplet (m)	4H	-	-Protons (Methylene bridge)
D (CH ₃)	0.85 – 0.90	Triplet (t)	6H	7.4	Terminal Methyls

¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (, ppm)	Description
N-CH ₂	59.8	-Carbon (Most deshielded)
N-CH ₃	42.1	N-Methyl Carbon
C-CH ₂	20.4	-Carbon
CH ₃	11.9	Terminal Methyl

Expert Insight: The chemical shift of the N-Methyl group (42.1 ppm) is diagnostic. If this peak shifts significantly upfield (<35 ppm), suspect contamination with secondary amines or salt formation.[1]

Infrared (IR) Spectroscopy[1][5]

IR analysis is primarily used here as a "negative test" to confirm the absence of secondary amine impurities.[1]

Key Absorption Bands (Liquid Film)

- 2960–2850 cm^{-1} : C-H Stretching (Strong).[1] Aliphatic alkane chains.
- 2780–2820 cm^{-1} : N-CH₃ Stretching (Medium).[1] Specific to N-methyl amines (Bohlmann bands may appear).[1]
- 1050–1200 cm^{-1} : C-N Stretching (Medium/Weak).[1]
- Absence of 3300–3500 cm^{-1} : CRITICAL. There should be NO broad band in this region.[1] The presence of a peak here indicates N-H stretching, signaling contamination with Dipropylamine (starting material).[1]

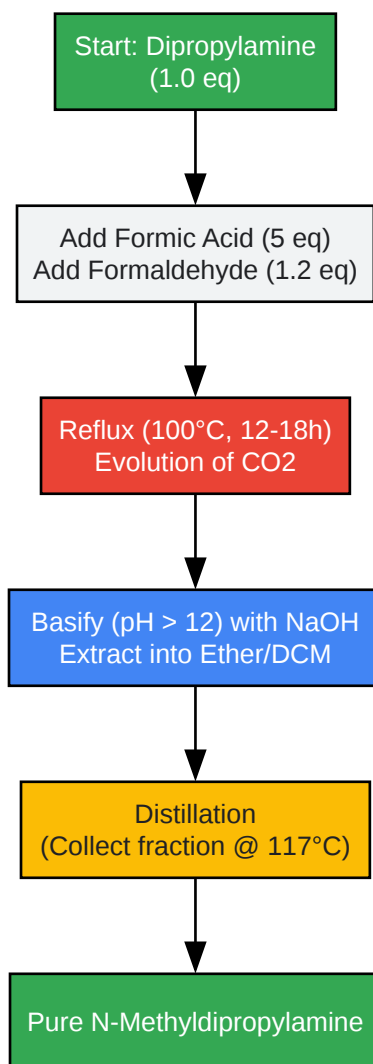
Synthesis & Purification Protocol

While MDPA is commercially available, in-house synthesis is often required for isotopic labeling or high-purity applications.[1] The Eschweiler-Clarke reaction is the industry standard for converting secondary amines to tertiary N-methyl amines.[1]

Reaction Workflow

Reaction: Dipropylamine + Formaldehyde + Formic Acid

N-Methyldipropylamine + CO₂



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Figure 2: Eschweiler-Clarke methylation protocol for MDPA synthesis.[1]

Step-by-Step Procedure

- Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add Formic acid (98%, 5 equivalents) to the flask. Cool to 0°C.[1][5]
- Addition: Slowly add Dipropylamine (1 equivalent). Caution: Exothermic.
- Formaldehyde: Add Formaldehyde (37% aq. solution, 1.2 equivalents).

- Reflux: Heat the mixture to 100°C. CO₂ evolution will be observed. Maintain reflux for 12–18 hours.
- Workup: Cool to room temperature. Add 4M HCl (10 mL) to ensure amine salt formation, then remove excess formaldehyde via rotary evaporation (optional).[1]
- Basification: Basify the residue with 20% NaOH solution until pH > 12. The tertiary amine will separate as an oil.[1]
- Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry combined organics over MgSO₄. [1]
- Distillation: Remove solvent and distill the residue at atmospheric pressure. Collect the fraction boiling at 117–118°C.

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